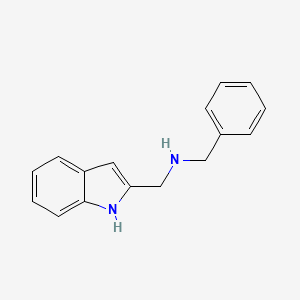

N-((1H-indol-2-yl)methyl)(phenyl)methanamine

CAS No.:

Cat. No.: VC14600521

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | N-(1H-indol-2-ylmethyl)-1-phenylmethanamine |

| Standard InChI | InChI=1S/C16H16N2/c1-2-6-13(7-3-1)11-17-12-15-10-14-8-4-5-9-16(14)18-15/h1-10,17-18H,11-12H2 |

| Standard InChI Key | CCDCVAKHGAIARI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-((1H-Indol-2-yl)methyl)(phenyl)methanamine consists of a bicyclic indole system (1H-indole) linked to a phenyl group through a methylamine spacer. The indole nucleus comprises a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the phenyl group contributes aromatic stability. The methylene bridge (-CH₂-) between the indole’s C2 position and the phenyl group introduces conformational flexibility, which may influence binding interactions in biological systems.

Key structural identifiers include:

-

IUPAC Name: N-(1H-Indol-2-ylmethyl)-1-phenylmethanamine

-

Canonical SMILES: C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N2

-

InChIKey: CCDCVAKHGAIARI-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Friedel-Crafts Benzoylation and Fischer Indolization

A novel synthesis route for structurally related indole derivatives involves Friedel-Crafts acylation followed by Fischer indole cyclization . For instance, (4-propylphenyl)phenylmethanone is synthesized by reacting n-propylbenzene with benzoyl chloride in dichloromethane using AlCl₃ as a Lewis acid catalyst. Subsequent bromination with N-bromosuccinimide (NBS) yields a bromo intermediate, which undergoes oxidation to form 1,4-diacylbenzene. Fischer indolization of this diacylbenzene with phenylhydrazine in ethanol, followed by cyclization using BF₃·Et₂O in acetic acid, produces the target indole derivative .

Solvent and Catalyst Systems

Optimized conditions for synthesizing N-((1H-Indol-2-yl)methyl)(phenyl)methanamine typically employ polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux. Catalysts such as sodium hydride or Lewis acids (e.g., ZnCl₂) enhance reaction rates and yields. For example, the cyclization step in Fischer indolization achieves a 50–60% yield when catalyzed by anhydrous ZnCl₂ in xylene .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The methylamine spacer (-CH₂-NH-) serves as a site for nucleophilic attack. Primary and secondary amines can displace the NH group under basic conditions, enabling the synthesis of derivatives with modified pharmacokinetic properties. For instance, reaction with methyl iodide in the presence of a base could yield N-methylated analogs .

Electrophilic Aromatic Substitution

The indole and phenyl rings undergo electrophilic substitution reactions. The indole’s C3 position is highly reactive toward electrophiles like nitronium ions or acylating agents, while the phenyl ring may undergo sulfonation or halogenation. Bromination at the phenyl ring’s para position has been demonstrated in related compounds using NBS in CCl₄ .

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Effects

Preliminary studies on indole-based amines suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses (e.g., HSV-1). The phenyl group’s hydrophobicity likely enhances membrane permeability, facilitating interactions with microbial targets.

Applications and Future Directions

Drug Development

The compound’s modular structure allows for derivatization to optimize solubility and bioavailability. Introducing sulfonate groups or PEG chains could improve water solubility, while fluorination may enhance metabolic stability .

Material Science

Indole-phenyl hybrids have applications in organic electronics due to their conjugated π-systems. Future research could explore their use as hole-transport materials in perovskite solar cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume